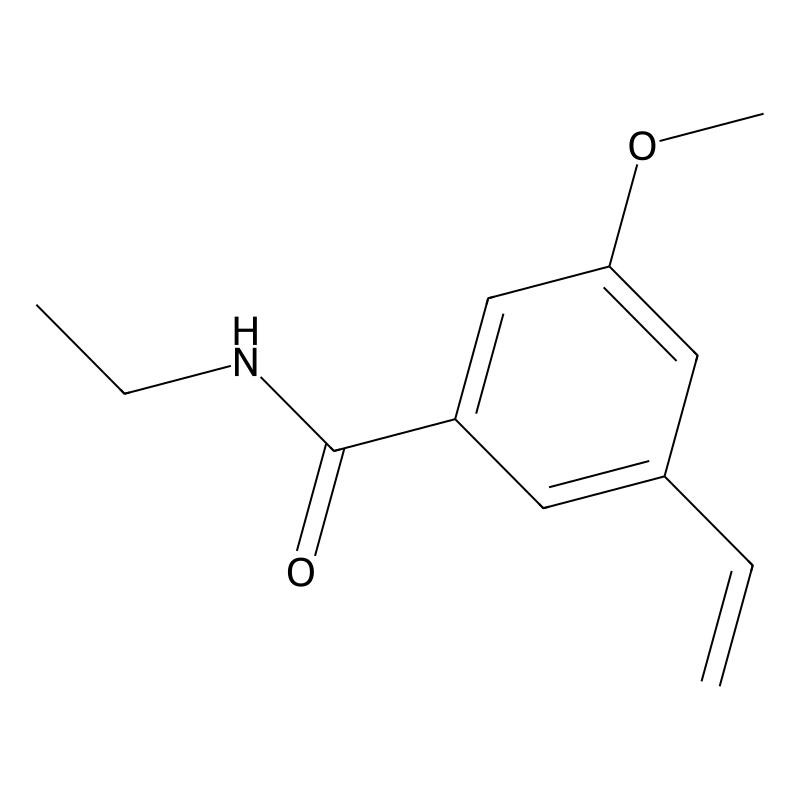

N-Ethyl-3-methoxy-5-vinylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Ethyl-3-methoxy-5-vinylbenzamide is an organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a vinyl group attached to a benzamide framework. Its molecular formula is , and it is classified as an olefin due to the presence of the vinyl group. This compound exhibits significant interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions, where it can react with electrophiles under appropriate conditions.

- Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, making it reactive towards electrophiles such as halogens or acids.

- Cross-Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions utilized in the synthesis of more complex organic molecules.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

The synthesis of N-Ethyl-3-methoxy-5-vinylbenzamide typically involves several steps:

- Preparation of 3-Methoxy-5-vinylbenzoic Acid: This can be achieved through the reaction of 3-methoxyphenol with appropriate vinylation agents.

- Esterification: The acid is then esterified with ethanol to yield ethyl 3-methoxy-5-vinylbenzoate.

- Amidation: Finally, the ester undergoes amidation with ethylamine or other amines to form N-Ethyl-3-methoxy-5-vinylbenzamide.

These steps require careful control of reaction conditions to maximize yield and purity .

N-Ethyl-3-methoxy-5-vinylbenzamide has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or infectious diseases.

- Material Science: Its unique chemical structure may allow for incorporation into polymer systems or as a monomer for specialized materials.

The versatility of this compound makes it a valuable candidate for further exploration in both academic and industrial settings.

Interaction studies involving N-Ethyl-3-methoxy-5-vinylbenzamide focus on its reactivity with other chemical species. These studies can include:

- Binding Studies: Investigating how the compound interacts with biological targets, such as enzymes or receptors.

- Reactivity Profiles: Assessing how it reacts under various conditions (e.g., pH, temperature) with other reagents to better understand its potential uses in synthetic pathways.

Such studies are crucial for determining the practical applications and safety profiles of the compound.

Several compounds share structural similarities with N-Ethyl-3-methoxy-5-vinylbenzamide. These include:

- N-Ethyl-3-methylbenzamide

- N,N-Dimethyl-4-vinylbenzamide

- Ethyl 3-methoxybenzoate

Comparison TableCompound Name Structural Features Unique Properties N-Ethyl-3-methylbenzamide Ethyl and methyl groups on benzene Potentially different biological activity N,N-Dimethyl-4-vinylbenzamide Dimethyl substitution at nitrogen Increased lipophilicity Ethyl 3-methoxybenzoate Ester instead of amide Different reactivity due to ester functionality

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Ethyl-3-methylbenzamide | Ethyl and methyl groups on benzene | Potentially different biological activity |

| N,N-Dimethyl-4-vinylbenzamide | Dimethyl substitution at nitrogen | Increased lipophilicity |

| Ethyl 3-methoxybenzoate | Ester instead of amide | Different reactivity due to ester functionality |

N-Ethyl-3-methoxy-5-vinylbenzamide is unique due to its specific combination of functional groups, which may confer distinct properties not observed in its analogs. This uniqueness enhances its potential applications in both pharmaceuticals and materials science.